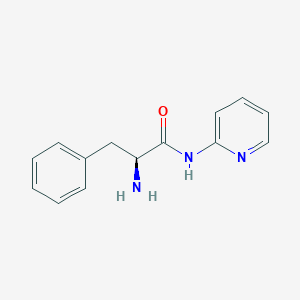

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide

CAS No.:

Cat. No.: VC13327750

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3O |

|---|---|

| Molecular Weight | 241.29 g/mol |

| IUPAC Name | (2S)-2-amino-3-phenyl-N-pyridin-2-ylpropanamide |

| Standard InChI | InChI=1S/C14H15N3O/c15-12(10-11-6-2-1-3-7-11)14(18)17-13-8-4-5-9-16-13/h1-9,12H,10,15H2,(H,16,17,18)/t12-/m0/s1 |

| Standard InChI Key | XTVJYMDZPSHWLC-LBPRGKRZSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=N2)N |

| SMILES | C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₄H₁₅N₃O and a molecular weight of 241.29 g/mol . Its exact mass is 241.122 Da, with a polar surface area (PSA) of 68.01 Ų and a calculated LogP of 2.36, indicating moderate hydrophobicity . The (S)-configuration at the second carbon is critical for its biological activity, as stereospecificity often influences receptor binding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 88932-73-4 | |

| Molecular Formula | C₁₄H₁₅N₃O | |

| Molecular Weight | 241.29 g/mol | |

| Exact Mass | 241.122 Da | |

| LogP | 2.36 | |

| Polar Surface Area | 68.01 Ų |

Synthesis and Structural Modification

Synthetic Routes

The compound is typically synthesized via amide coupling or Mitsunobu reactions. A representative route involves:

-

Boc protection of (S)-2-amino-3-phenylpropanol.

-

O-Alkylation with pyridin-2-yl derivatives under Mitsunobu conditions.

Alternative methods utilize Truce-Smiles rearrangements to form the amide bond, as seen in related aza-oxindole syntheses .

Stereochemical Control

The (S)-configuration is preserved using chiral auxiliaries or asymmetric catalysis. For example, HBTU-mediated coupling with (S)-2-phenylpropionic acid ensures retention of stereochemistry .

Pharmacological Profile

TRPV1 Antagonism

Structurally analogous propanamides, such as N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) derivatives, exhibit potent TRPV1 antagonism (Ki = 0.2 nM) . While direct data on (S)-2-amino-3-phenyl-N-(pyridin-2-yl)propanamide is limited, its amide and pyridine motifs suggest similar capsaicin receptor modulation, potentially useful in neuropathic pain management .

Analgesic Efficacy

In vivo studies on related compounds demonstrate 83% mechanical pain relief in neuropathic models at 10 mg/kg . The (S)-enantiomer often shows superior efficacy due to optimized receptor interactions .

Table 2: Comparative Pharmacological Data of Analogues

| Compound | Target | Ki (nM) | Efficacy (Neuropathic Pain) | Source |

|---|---|---|---|---|

| 49 S | TRPV1 | 0.2 | 83% MPE at 10 mg/kg | |

| 60 S | TRPV1 | 0.3 | Partial agonism |

Analytical Characterization

Spectroscopic Data

Applications and Future Directions

Research Tools

The compound serves as a chiral building block for synthesizing peptidomimetics and enzyme inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume